2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[3-cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-10-13(15(22)19-12-5-3-2-4-6-12)7-11(8-17)16(18-10)23-9-14(20)21/h2-7H,9H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGXWUDDLVISMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC(=O)O)C#N)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common approach is the reaction of 2-chloro-6-methylpyridine with phenyl isocyanate followed by cyanoethylation and subsequent sulfanyl group introduction[_{{{CITATION{{{_1{BJB81418 | 851814-18-1 | 2-{3-Cyano-6-methyl-5-(phenylcarbamoyl ....
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: : Reduction of the cyano group to an amine.
Substitution: : Replacement of the sulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a catalyst.
Substitution: : Using nucleophiles like sodium thiosulfate or thiourea under acidic or basic conditions.
Major Products Formed
Oxidation: : 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfoxyl}acetic acid or 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfonyl}acetic acid.
Reduction: : 2-{[3-Amino-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid. For instance, derivatives containing similar scaffolds have exhibited significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. The mechanism of action often involves the inhibition of critical enzymes involved in DNA synthesis or apoptosis pathways, making these compounds promising candidates for drug development .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Related compounds have been shown to possess efficacy against bacterial and fungal strains, indicating that this compound may also exhibit similar properties. In vitro studies have highlighted the importance of structural modifications in enhancing biological activity against pathogens .
Anti-inflammatory Potential
Molecular docking studies have indicated that compounds with similar structures can act as inhibitors of enzymes involved in inflammatory processes, such as lipoxygenase. This suggests that this compound may be further investigated for its anti-inflammatory effects, potentially leading to new therapeutic options for inflammatory diseases .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical reactions involving pyridine derivatives and thiol reagents. The development of derivatives through structural modifications can enhance its pharmacological profiles, including increased potency and reduced toxicity. Research into the synthesis pathways has identified efficient methods to produce this compound and its analogs, facilitating further studies into their biological activities .
Table: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Lines | IC50 (μg/mL) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | HCT-116 | 1.9 | |
| Compound B | Antimicrobial | Various Bacteria | <10 | |
| Compound C | Anti-inflammatory | In vitro models | - |
Notable Research Findings
- Anticancer Activity : A study demonstrated that a series of pyridine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting that structural features significantly influence their efficacy.
- Antimicrobial Screening : Compounds structurally related to this compound were shown to inhibit growth in multiple bacterial strains, highlighting their potential as new antibiotics.
- Inhibitory Mechanisms : Research has indicated that certain derivatives can effectively inhibit key enzymes involved in inflammatory pathways, providing a basis for developing anti-inflammatory medications.
Mechanism of Action
The mechanism by which 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological system or chemical process it is used in.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analog is 2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid (CAS: 852389-13-0, Ref: 10-F650790) . The key difference lies in the substitution at position 6 of the pyridine ring: methyl in the target compound versus amino in the analog.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The amino-substituted analog exhibits measurable water solubility (8.2 µg/mL at pH 7.4), attributed to the hydrophilic NH₂ group . The methyl group in the target compound likely reduces solubility, favoring organic solvents.
- Synthesis Challenges: The amino-substituted analog’s discontinued status suggests synthesis or stability issues, possibly due to NH₂ group reactivity (e.g., oxidation or side reactions). The methyl group may mitigate these challenges, enhancing shelf life.
Crystallographic and Computational Insights
Structural comparisons with analogs could leverage such tools to predict bond lengths, angles, and intermolecular interactions.
Biological Activity
2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid, with the molecular formula C16H13N3O3S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action, supported by data tables and relevant research findings.
The compound's chemical structure is characterized by a pyridine ring substituted with a cyano group and a phenylcarbamoyl moiety, linked to a sulfanyl acetic acid group. Its molecular weight is approximately 327.36 g/mol, and it is typically stored as a powder at room temperature.
| Property | Value |
|---|---|
| Chemical Formula | C16H13N3O3S |
| Molecular Weight | 327.36 g/mol |
| CAS Number | 851814-18-1 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Cytotoxicity
Recent studies have indicated that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, the cytotoxic activity of related compounds has been documented in colon cancer cell lines such as HCT116 and COLO205. The mechanism often involves the induction of apoptosis through the activation of caspases and the modulation of cell cycle progression.
Case Study:
In a comparative study, several sulfur-containing compounds were evaluated for their cytotoxic properties. The results showed that derivatives similar to this compound demonstrated significant inhibition of cell growth in HCT116 cells, with IC50 values indicating effective cytotoxicity (IC50 values ranged from 10 to 30 μM) .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored. In vitro assays have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
Research Findings:
A study focusing on related compounds reported that they significantly reduced paw edema in animal models by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The tested compounds exhibited IC50 values ranging from 0.06 μM to 0.97 μM for COX-2 inhibition, indicating potent anti-inflammatory activity .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction: Activation of apoptotic pathways through the upregulation of pro-apoptotic proteins.
- Cytokine Modulation: Inhibition of cytokine release leading to reduced inflammation.
- Enzyme Inhibition: Selective inhibition of COX enzymes involved in prostaglandin synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid?
- Methodological Answer : Synthesis typically involves coupling a pyridine-thiol derivative with a bromo- or chloroacetic acid precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Control of temperature and solvent polarity is critical to minimize side reactions, such as hydrolysis of the cyano group. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .
- Key Parameters : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent). Optimize stoichiometry of thiol:haloacetate (1:1.2 molar ratio) to maximize yield .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodological Answer : Use X-ray crystallography for definitive structural confirmation, as demonstrated for analogous pyridine-sulfanyl derivatives . Complementary techniques include:
- NMR : Analyze ¹H/¹³C shifts for characteristic peaks (e.g., sulfanyl CH₂ at δ ~3.8 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm).
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .
Q. What are the primary chemical reactivity patterns of this compound?
- Methodological Answer : The sulfanyl (-S-) and cyano (-CN) groups drive reactivity:
- Oxidation : Sulfanyl to sulfoxide/sulfone using H₂O₂ or mCPBA in acetic acid.
- Nucleophilic substitution : Cyano group reduction (e.g., LiAlH₄) yields amine derivatives.
- Thiol-disulfide exchange : React with dithiothreitol (DTT) to study redox stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Orthogonal assays : Validate activity using both agar diffusion (MIC) and liquid culture (IC₅₀) methods.
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. trifluoromethyl substituents) to identify structure-activity relationships (SAR).
- Biofilm assays : Test efficacy against bacterial biofilms, which may explain discrepancies in planktonic vs. adherent cell models .
Q. What computational and experimental strategies are effective for predicting and validating reaction pathways in derivative synthesis?
- Methodological Answer :
- Quantum chemical modeling : Use DFT (e.g., B3LYP/6-31G*) to predict transition states for sulfanyl-acetate coupling.
- High-throughput screening : Test solvent/catalyst combinations (e.g., DMF vs. THF, Pd/C vs. CuI) to optimize cross-coupling yields.
- ICReDD framework : Integrate computational reaction path searches with experimental feedback loops to prioritize viable synthetic routes .
Q. How can researchers elucidate the mechanism of action in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with/without the compound to identify competitive/non-competitive inhibition.
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., dihydrofolate reductase). Validate with site-directed mutagenesis of predicted binding residues .
Q. What methodologies are recommended for analyzing stability and degradation products under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of carbamoyl group).
- Accelerated stability studies : Store at 25°C/60% RH for 6 months; assess purity loss using compendial methods (ICH Q1A guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
